molecular formula C21H22ClN5O4S B611154 Targocil CAS No. 1200443-21-5

Targocil

Cat. No.: B611154
CAS No.: 1200443-21-5
M. Wt: 475.9 g/mol
InChI Key: TYNZGYMGTTUYKZ-UHFFFAOYSA-N
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Description

Targocil is a bacteriostatic inhibitor that targets the biosynthesis of wall teichoic acid, a crucial component of the cell wall in Gram-positive bacteria. It is particularly effective against methicillin-susceptible Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with a minimum inhibitory concentration of 2 micrograms per milliliter for both strains .

Scientific Research Applications

Targocil has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the biosynthesis of wall teichoic acid and its role in bacterial cell wall integrity.

    Biology: Employed in research on bacterial resistance mechanisms, particularly in methicillin-resistant Staphylococcus aureus.

    Medicine: Investigated for its potential as an antibacterial agent against resistant bacterial strains.

    Industry: Utilized in the development of new antibacterial coatings and materials.

Mechanism of Action

Target of Action

Targocil is a novel agent that targets the TarG subunit of the Wall Teichoic Acid (WTA) translocase (TarGH) . This translocase is responsible for transporting WTA across the membrane to the wall .

Mode of Action

This compound functions as a bacteriostatic inhibitor of WTA biosynthesis . It interacts with TarG and inhibits the TarGH complex that translocates WTA across the membrane . This interaction results in a significant decrease in autolysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the WTA biosynthesis pathway . WTA is a major component of the cell wall of Gram-positive bacteria like Staphylococcus aureus . By inhibiting the TarGH complex, this compound effectively blocks the translocation of WTA across the membrane, disrupting the WTA biosynthesis pathway .

Result of Action

The inhibition of the TarGH complex by this compound leads to a rapid shutdown of cellular autolysis in methicillin-susceptible Staphylococcus aureus strains . This is due to the decreased translocation of the major autolysin Atl across the membrane .

Action Environment

The efficacy of this compound can be influenced by the presence of resistance mechanisms in bacteria. For instance, resistance to this compound can be achieved by loss-of-function mutations in tarO or tarA, which effectively bypass the mechanism of action of this compound . Therefore, the genetic makeup of the bacterial strain can significantly influence the action, efficacy, and stability of this compound.

Safety and Hazards

Targocil is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It is toxic and can cause serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and harm to an unborn child .

Biochemical Analysis

Biochemical Properties

Targocil interacts with the ABC transporter TarGH, inhibiting its function . This interaction disrupts the transport of WTA, affecting the biochemical reactions associated with cell wall synthesis in Gram-positive bacteria .

Cellular Effects

This compound’s inhibition of TarGH affects the function of cells, particularly methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the synthesis of the cell wall . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ABC transporter TarGH, inhibiting its function . This results in the disruption of WTA transport, affecting cell wall synthesis and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound on TarGH and, consequently, on cell wall synthesis, can be observed over time in laboratory settings

Metabolic Pathways

This compound’s primary interaction is with the ABC transporter TarGH, which is involved in the transport of WTA, a key component in the metabolic pathways of cell wall synthesis .

Transport and Distribution

This compound targets the ABC transporter TarGH, affecting the transport and distribution of WTA within cells . This can impact the localization or accumulation of WTA in the cell wall .

Subcellular Localization

This compound’s primary target, the ABC transporter TarGH, is located in the cell membrane . The inhibition of TarGH by this compound affects the transport of WTA, impacting its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Targocil involves multiple steps, starting with the preparation of the quinoline moiety, which is then functionalized with various substituents. The key steps include:

    Formation of the Quinoline Core: This is typically achieved through a Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Functionalization: The quinoline core is then functionalized with methoxy and chloro substituents through electrophilic aromatic substitution reactions.

    Final Assembly: The functionalized quinoline is coupled with a benzene derivative to form the final this compound structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

    Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Targocil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of this compound can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline and benzene rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Substitution Products: Various substituted quinoline and benzene derivatives.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific targeting of the TarG subunit of the wall teichoic acid translocase, making it highly effective against methicillin-resistant Staphylococcus aureus. Its ability to inhibit both methicillin-susceptible and methicillin-resistant strains at low concentrations sets it apart from other antibacterial agents.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNZGYMGTTUYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659297
Record name 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200443-21-5
Record name 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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